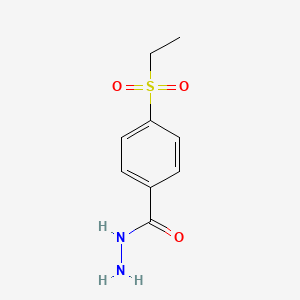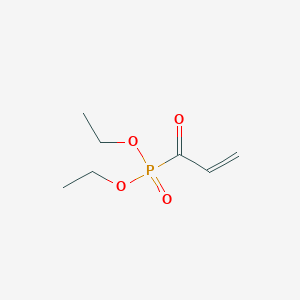![molecular formula C23H37NO2 B14646544 1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one CAS No. 55566-33-1](/img/structure/B14646544.png)
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a hydroxyphenyl group and a nonyl chain, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a hydroxyphenyl compound.
Attachment of the Nonyl Chain: The nonyl chain is attached through an alkylation reaction, using a nonyl halide and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group may play a crucial role in binding to these targets, while the nonyl chain and piperidine ring contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one can be compared with similar compounds such as:
1-(4-Hydroxyphenyl)propan-1-one: This compound lacks the piperidine ring and nonyl chain, making it less complex but still useful in organic synthesis.
3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one: This compound has a similar hydroxyphenyl group but differs in the rest of its structure.
4-Hydroxypropiophenone: Another related compound with a simpler structure, often used in different chemical reactions.
Properties
CAS No. |
55566-33-1 |
|---|---|
Molecular Formula |
C23H37NO2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-[4-(3-hydroxyphenyl)-1-nonylpiperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C23H37NO2/c1-3-5-6-7-8-9-10-16-24-17-14-23(15-18-24,22(26)4-2)20-12-11-13-21(25)19-20/h11-13,19,25H,3-10,14-18H2,1-2H3 |
InChI Key |
WNRHDBRHLDZKPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


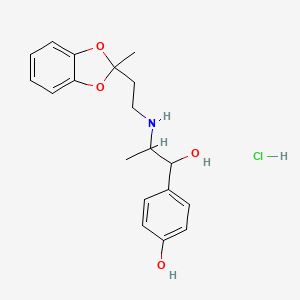
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
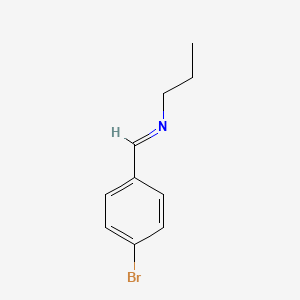
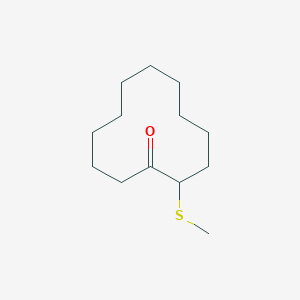
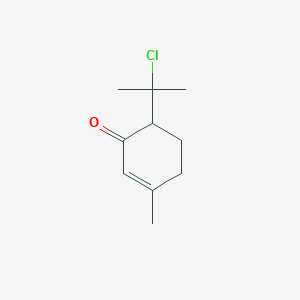
![9-Azabicyclo[4.2.1]non-7-ene](/img/structure/B14646509.png)
![3-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14646514.png)

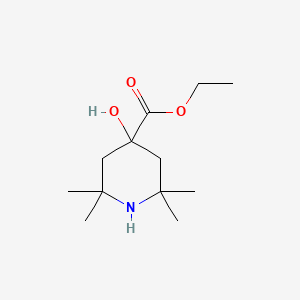
![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
